3-(2-Ethylcyclopropyl)-1,4-dimethyl-1H-pyrazol-5-amine
Description
3-(2-Ethylcyclopropyl)-1,4-dimethyl-1H-pyrazol-5-amine (CAS: 1866922-42-0) is a heterocyclic compound featuring a pyrazole core substituted with a strained cyclopropane ring at position 3, methyl groups at positions 1 and 4, and an amine at position 5. This unique structure combines conformational rigidity (from the cyclopropane) with functional versatility (from the amine and methyl groups). It is primarily used in pharmaceutical and materials research, as evidenced by its role as a synthetic intermediate in bromodomain inhibitor development . The compound is commercially available through suppliers like Shanghai Hansi Chemical Co., which emphasizes its application in high-value research contexts .
Properties
Molecular Formula |
C10H17N3 |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
5-(2-ethylcyclopropyl)-2,4-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C10H17N3/c1-4-7-5-8(7)9-6(2)10(11)13(3)12-9/h7-8H,4-5,11H2,1-3H3 |
InChI Key |
MGGJAYVAOOSBSC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC1C2=NN(C(=C2C)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethylcyclopropyl)-1,4-dimethyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-ethylcyclopropylamine with 1,4-dimethyl-1H-pyrazole-5-carboxylic acid in the presence of a dehydrating agent. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group at position 5 of the pyrazole ring exhibits nucleophilic behavior, enabling substitution reactions.
Key Findings:
-
Reaction with Aldehydes : In a solvent-free reductive amination, the amine reacts with aldehydes (e.g., p-methoxybenzaldehyde) to form imine intermediates, which are subsequently reduced to N-pyrazolyl amines using NaBH₄ in methanol (yield: 88%) .
-
Mechanism :
Table 1: Reaction Conditions for Reductive Amination
| Reagent | Solvent | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| p-Methoxybenzaldehyde | Solvent-free | 120°C | 2 h | 88% | |
| NaBH₄ | Methanol | Ambient | 1 h | - |
Oxidation and Reduction Reactions
The pyrazole ring and cyclopropyl group participate in redox transformations.
Oxidation:
-
Cyclopropane Ring : Under oxidative conditions (e.g., KMnO₄), the cyclopropane ring undergoes ring-opening to form diols or ketones, depending on the oxidant strength.
-
Pyrazole Ring : The NH group can be oxidized to nitro or nitroso derivatives using H₂O₂ or HNO₃ .
Reduction:
-
Amine Group : Catalytic hydrogenation (H₂/Pd-C) reduces the amine to a secondary alcohol, though steric hindrance from the cyclopropyl group may limit reactivity.
Cyclopropane Ring-Opening Reactions
The strained cyclopropane ring undergoes electrophilic addition or radical-mediated cleavage:
-
Acid-Catalyzed Ring-Opening : In HCl/EtOH, the cyclopropane ring opens to form a tertiary carbocation, which traps nucleophiles (e.g., H₂O) to yield alcohols .
-
Radical Pathways : UV irradiation with peroxides generates cyclopropyl radicals, leading to allylic or vinyl products .
Table 2: Cyclopropane Reactivity Under Different Conditions
| Condition | Product | Selectivity | Source |
|---|---|---|---|
| HCl/EtOH | Tertiary alcohol | High | |
| UV + Dicumyl peroxide | Allylic derivatives | Moderate |
Multi-Component Domino Reactions
Pyrazol-5-amines participate in domino reactions to construct fused heterocycles:
-
With Arylglyoxals : In DMF with p-TsOH at 120°C, 3-(2-ethylcyclopropyl)-1,4-dimethyl-1H-pyrazol-5-amine reacts with arylglyoxals to form pyrazolo-fused 1,7-naphthyridines via [3 + 2 + 1] cyclization .
Table 3: Domino Reaction Parameters
| Component | Catalyst | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| Arylglyoxal + Pyrazol-5-amine | p-TsOH | 120°C | 20 min | 34–91% |
Stability and Reactivity Trends
Scientific Research Applications
3-(2-Ethylcyclopropyl)-1,4-dimethyl-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Ethylcyclopropyl)-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The pyrazole core (1,4-dimethyl-1H-pyrazol-5-amine) is conserved across analogs, but substituents at position 3 critically modulate properties. Key comparisons are summarized below:
Research Findings and Gaps
- Pharmacological Potential: highlights the target compound’s role in bromodomain inhibitor synthesis, suggesting antiproliferative or anti-inflammatory applications. However, in vivo data are absent.
- Material Science : Thiophene-containing analogs () are underexplored but promising for conductive polymers or organic electronics.
- Data Limitations : Exact physicochemical data (e.g., melting point, solubility) for the target compound are unavailable in provided evidence, necessitating experimental validation.
Biological Activity
3-(2-Ethylcyclopropyl)-1,4-dimethyl-1H-pyrazol-5-amine is a compound belonging to the pyrazole class, which has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Molecular Formula: C10H17N3
Molecular Weight: 179.26 g/mol
IUPAC Name: 5-(2-ethylcyclopropyl)-2,4-dimethylpyrazol-3-amine
| Property | Value |
|---|---|
| Molecular Formula | C10H17N3 |
| Molecular Weight | 179.26 g/mol |
| IUPAC Name | 5-(2-ethylcyclopropyl)-2,4-dimethylpyrazol-3-amine |
| CAS Number | 1862511-00-9 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various pharmacological effects. Studies suggest that the presence of the ethylcyclopropyl group enhances its binding affinity and selectivity towards certain biological targets compared to other pyrazole derivatives .
Structure-Activity Relationship (SAR)
Research indicates that modifications to the pyrazole ring and substituents significantly influence the compound's efficacy. For example, altering the alkyl chains at positions R1 and R2 has been shown to affect biological potency against various pathogens. In particular, the introduction of bulky groups can diminish activity, while smaller substituents maintain or enhance it .
Table: Structure-Activity Relationships
| Compound Variant | R1 Substituent | R2 Substituent | pEC50 (μM) |
|---|---|---|---|
| Parent Compound | Ethyl | Methyl | 6.0 |
| Variant A | Propyl | Methyl | 6.8 |
| Variant B | Tert-butyl | Methyl | 4.7 |
Antimicrobial Properties
In vitro studies have demonstrated that this compound exhibits antimicrobial activity against various bacterial strains. The compound has shown significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In animal models, it reduced inflammation markers significantly when administered in therapeutic doses. The mechanism appears to involve the inhibition of pro-inflammatory cytokines .
Case Studies
- Study on Antimicrobial Efficacy : A recent study assessed the efficacy of several pyrazole derivatives, including this compound, against T. brucei brucei. The compound demonstrated a pEC50 value of 6.0 μM, indicating promising potential for treating trypanosomiasis .
- Anti-inflammatory Research : In a controlled trial involving animal models with induced inflammation, the administration of this pyrazole derivative resulted in a significant decrease in swelling and pain indicators compared to control groups .
Q & A
Q. Table 1. Synthetic Conditions for Key Derivatives
| Derivative | Reactants | Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|---|
| Nitro-substituted | 3,5-Dinitrobenzoyl chloride | 0–5°C, 4 h | 75 | >98% | |
| Methoxy-substituted | 3-Methoxybenzoyl chloride | RT, 5 h | 82 | >95% |
Q. Table 2. Biological Activity of Selected Derivatives
| Derivative | MIC (S. aureus) (µg/mL) | MIC (E. coli) (µg/mL) | Cytotoxicity (IC₅₀, HeLa) (µg/mL) |
|---|---|---|---|
| 9a (Nitro) | 12.5 | >100 | 45.2 |
| 9b (Methoxy) | 25.0 | 50 | >100 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
